1-Phenyl-5-propyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20407119
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N3 |
---|---|
Molecular Weight | 201.27 g/mol |
IUPAC Name | 1-phenyl-5-propylpyrazol-4-amine |
Standard InChI | InChI=1S/C12H15N3/c1-2-6-12-11(13)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6,13H2,1H3 |
Standard InChI Key | GKLDCVFCFGGHPA-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=C(C=NN1C2=CC=CC=C2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrazole ring substituted at the 1-position with a phenyl group and at the 5-position with a propyl chain. An amine group at the 4-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents . Key structural identifiers include:
Table 1: Structural and Identifier Data
Property | Value | Source |
---|---|---|
IUPAC Name | 1-phenyl-5-propylpyrazol-4-amine; hydrochloride | |
SMILES | CCCC1=C(C=NN1C2=CC=CC=C2)N.Cl | |
InChI Key | XHPOHDFRLZPOAJ-UHFFFAOYSA-N | |
PubChem CID | 75480543 |
The crystalline powder form (RT storage recommended) and hydrochloride salt configuration suggest stability under standard laboratory conditions .
Synthesis and Manufacturing
General Pyrazole Synthesis Pathways
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For 1-phenyl-5-propyl-1H-pyrazol-4-amine, a plausible route involves:
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Condensation of phenylhydrazine with a propyl-substituted β-ketoester.
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Selective amination at the 4-position using ammonium acetate or urea.
Table 2: Hypothetical Reaction Steps
Step | Reagents/Conditions | Intermediate |
---|---|---|
1 | Phenylhydrazine, β-ketopropionate | 1-phenyl-5-propylpyrazole |
2 | NHOAc, ethanol, reflux | 1-phenyl-5-propylpyrazol-4-amine |
3 | HCl gas, diethyl ether | Hydrochloride salt |
Industrial-scale production may employ continuous-flow reactors to optimize yield, though specific protocols remain proprietary .
Hazard | Precaution |
---|---|
Dust inhalation | Use NIOSH-approved N95 respirator |
Skin contact | Nitrile gloves, lab coat |
Disposal | Incineration at >1000°C |
Suppliers emphasize requesting Safety Data Sheets (SDS) prior to use .
Comparative Analysis with Structural Analogs
1-Phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1795506-87-4)
The isopropyl variant (SMILES: CC(C)C) shows altered logP (2.8 vs. 2.5) and reduced aqueous solubility, highlighting the propyl chain’s role in pharmacokinetics .
1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine (PubChem CID: 66425913)
Adding a methyl group to the phenyl ring increases molecular weight (215.29 g/mol) and lipophilicity, potentially enhancing blood-brain barrier penetration .
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